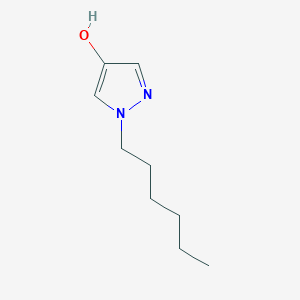

1-Hexyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-hexylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-5-6-11-8-9(12)7-10-11/h7-8,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUPQYYBUKTABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 Hexyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Hexyl-1H-pyrazol-4-ol, offering detailed information about the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum provides a map of all proton environments within the molecule. For this compound, the signals can be divided into three distinct regions: the aromatic pyrazole (B372694) protons, the aliphatic hexyl chain protons, and the hydroxyl proton.

Pyrazole Protons: The pyrazole ring contains two protons at positions 3 and 5 (H-3 and H-5). Due to the C4-hydroxyl substitution and the N1-hexyl group, these protons are in distinct chemical environments. They are expected to appear as two separate singlets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The absence of adjacent protons on the ring leads to their singlet multiplicity.

Hexyl Protons: The N-hexyl group protons will exhibit characteristic aliphatic signals. The methylene group attached directly to the pyrazole nitrogen (N-CH₂) is deshielded and expected to resonate as a triplet around δ 3.9-4.1 ppm. The subsequent methylene groups (-CH₂-) along the chain will appear as multiplets in the δ 1.2-1.8 ppm range. The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around δ 0.8-0.9 ppm.

Hydroxyl Proton: The hydroxyl proton (-OH) at C-4 is expected to produce a broad singlet. Its chemical shift is highly variable and dependent on factors like solvent, concentration, and temperature, but typically appears in the δ 4.5-5.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3/H-5 (pyrazole) | 7.0 - 7.5 | Singlet |

| H-3/H-5 (pyrazole) | 7.0 - 7.5 | Singlet |

| OH | 4.5 - 5.5 | Broad Singlet |

| N-CH ₂-(CH₂)₄-CH₃ | 3.9 - 4.1 | Triplet |

| N-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.7 - 1.9 | Multiplet |

| N-(CH₂)₂-(CH₂ )₃-CH₃ | 1.2 - 1.5 | Multiplet |

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. For this compound, nine distinct signals are expected.

Pyrazole Carbons: The three carbons of the pyrazole ring will have characteristic shifts. The carbon bearing the hydroxyl group (C-4) is expected to be significantly deshielded, appearing in the δ 145-155 ppm range. The C-3 and C-5 carbons are anticipated to resonate in the aromatic region, typically between δ 125-135 ppm.

Hexyl Carbons: The six carbons of the hexyl chain will show predictable aliphatic signals. The carbon atom directly bonded to the nitrogen (N-C1) will be the most deshielded of the chain, appearing around δ 50-55 ppm. The other methylene carbons will resonate between δ 22-32 ppm, and the terminal methyl carbon will be the most shielded, appearing at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C-OH) | 145 - 155 |

| C-3/C-5 | 125 - 135 |

| C H₂-(CH₂)₄-CH₃ (N-C1) | 50 - 55 |

| CH₂-C H₂-(CH₂)₃-CH₃ (N-C2) | 30 - 32 |

| (CH₂)₂-C H₂-(CH₂)₂-CH₃ (N-C3) | 25 - 27 |

| (CH₂)₃-C H₂-CH₂-CH₃ (N-C4) | 28 - 30 |

| (CH₂)₄-C H₂-CH₃ (N-C5) | 22 - 24 |

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. The pyrazole ring contains two non-equivalent nitrogen atoms. N-1 is a pyrrole-type nitrogen, bonded to the hexyl group and two carbon atoms. N-2 is a pyridine-type imine nitrogen, double-bonded to a carbon atom. This difference in bonding and hybridization results in distinct chemical shifts. Based on data for the parent pyrazole, N-1 is expected to be more shielded than N-2.

Table 3: Predicted ¹⁵N NMR Data for this compound

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, rel. to CH₃NO₂) |

|---|---|

| N-1 (Pyrrole-type) | -160 to -180 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons within the hexyl chain, confirming the -CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom in the hexyl chain and for the C-3/H-3 and C-5/H-5 pairs of the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. compoundchem.com

The spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. masterorganicchemistry.com

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the sp³ C-H stretching of the aliphatic hexyl chain. A weaker absorption above 3000 cm⁻¹ (around 3100-3150 cm⁻¹) would be attributed to the sp² C-H stretching of the pyrazole ring. mdpi.com

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group is anticipated to produce a strong peak in the 1050-1150 cm⁻¹ range.

Table 4: Predicted IR Absorption Data for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3400 | Strong, Broad |

| Pyrazole C-H | sp² C-H stretch | 3100 - 3150 | Medium-Weak |

| Hexyl C-H | sp³ C-H stretch | 2850 - 2960 | Strong |

| Pyrazole Ring | C=N, C=C stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The molecular formula of this compound is C₉H₁₆N₂O, giving it a molecular weight of approximately 184.24 g/mol .

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 184.

Fragmentation Pattern: The fragmentation of the molecular ion is expected to follow pathways characteristic of N-alkylated heterocycles and alcohols.

Alpha-Cleavage: A prominent fragmentation pathway for N-alkyl compounds is the cleavage of the C-C bond alpha to the nitrogen atom. For the hexyl group, this would involve the loss of a pentyl radical (•C₅H₁₁), leading to a significant fragment ion at m/z 99 [M - 71]. This is often the base peak.

Ring Fragmentation: The pyrazole ring itself can undergo fragmentation. Common fragmentation patterns for pyrazoles include the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN) from fragment ions.

Hexyl Chain Fragmentation: The aliphatic chain can fragment through the sequential loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂).

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 184 | [C₉H₁₆N₂O]⁺• | (Molecular Ion) |

| 99 | [C₄H₅N₂O]⁺ | •C₅H₁₁ (Pentyl radical) |

X-ray Crystallographic Data for this compound Currently Unavailable in Public Databases

A comprehensive search of publicly available scientific databases and literature has revealed no published single-crystal X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular architecture, including crystallographic parameters and intermolecular interactions, cannot be provided at this time.

While the crystal structures of numerous other pyrazole derivatives have been determined and are available in resources like the Cambridge Crystallographic Data Centre (CCDC), the specific structural details for this compound have not been reported. The presence of the hexyl group at the N1 position and the hydroxyl group at the C4 position introduces specific electronic and steric properties that would influence its crystal packing, making direct extrapolation from other pyrazole structures unreliable.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its solid-state molecular architecture. Such a study would provide valuable data for understanding the structure-property relationships of N-alkylated pyrazol-4-ols.

Tautomerism and Isomeric Forms of 1 Hexyl 1h Pyrazol 4 Ol

Theoretical Frameworks for Pyrazol-4-ol Tautomerism

Theoretically, pyrazole (B372694) derivatives can exhibit several types of tautomerism, including keto-enol, lactam-lactim, and imine-enamine forms. researchgate.netclockss.org In the case of 1-Hexyl-1H-pyrazol-4-ol, the principal equilibrium is between the enol form (this compound) and its corresponding keto forms (1-Hexyl-1H-pyrazol-4(5H)-one and 1-Hexyl-pyrazolidin-4-one).

The relative stability of these tautomers is largely dictated by the aromaticity of the pyrazole ring. Computational studies on pyrazole systems consistently show that tautomeric structures maintaining the aromatic character of the ring are significantly more stable. purkh.comdoaj.org The enol form, this compound, benefits from the delocalization of π-electrons throughout the pyrazole ring, a stabilizing feature that is disrupted in the keto tautomers where a carbon atom in the ring becomes sp3-hybridized. purkh.com The most stable tautomers are typically those with an NH group within the ring, which allows for uninterrupted electron delocalization. purkh.com

Investigation of Keto-Enol Tautomerism in the Pyrazole System

Keto-enol tautomerism is a widely studied phenomenon in pyrazolone (B3327878) and related systems. nih.govmdpi.commasterorganicchemistry.com This equilibrium involves the migration of a proton from the hydroxyl group to an adjacent carbon atom, accompanied by a rearrangement of double bonds. For this compound, the equilibrium can be represented as the interconversion between the enol form and the keto form, 1-Hexyl-1H-pyrazol-4(5H)-one.

Studies on analogous pyrazolone derivatives have demonstrated that the position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring. bohrium.comnih.gov Electron-donating or withdrawing groups can influence the relative acidity of the protons and the stability of the resulting conjugate bases, thereby shifting the equilibrium. While the keto form is often favored in simple aldehydes and ketones, the enol form can be significantly stabilized in systems where it is part of a conjugated or aromatic system, as is the case with pyrazol-4-ols. masterorganicchemistry.com

Spectroscopic Differentiation of Tautomeric Species

Various spectroscopic techniques are instrumental in identifying and quantifying the different tautomeric species present in equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for elucidating the tautomeric structure of pyrazoles in solution. bohrium.com

¹H NMR: The enol form (this compound) would be expected to show a characteristic signal for the hydroxyl proton (OH), the chemical shift of which would be sensitive to solvent and concentration. The protons on the pyrazole ring (at C3 and C5) would also have distinct chemical shifts. In the keto form (1-Hexyl-1H-pyrazol-4(5H)-one), the appearance of a signal for the CH₂ group at the C5 position and the disappearance of the OH signal would be key indicators.

¹³C NMR: The carbon chemical shifts are also diagnostic. The C4 carbon in the enol form, being attached to a hydroxyl group, would resonate at a different frequency compared to the carbonyl carbon (C=O) in the keto form. Differences in the chemical shifts of the C3 and C5 carbons can also help distinguish between tautomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence for the dominant form, particularly in the solid state. nih.gov The enol tautomer would exhibit a characteristic broad absorption band for the O-H stretching vibration, while the keto tautomer would show a strong absorption band for the C=O stretching vibration.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ between the keto and enol forms due to differences in their conjugated systems. This technique can be used to study the tautomeric equilibrium in various solvents. mdpi.com

Table 1: Expected Spectroscopic Features for Tautomers of this compound

| Spectroscopic Method | Enol Form (this compound) | Keto Form (1-Hexyl-1H-pyrazol-4(5H)-one) |

|---|---|---|

| ¹H NMR | Presence of OH proton signal; Signals for C3-H and C5-H | Absence of OH proton signal; Presence of CH₂ signal at C5 |

| ¹³C NMR | Signal for C4-OH | Signal for C4=O (carbonyl) |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹) | Strong C=O stretching band (~1680-1720 cm⁻¹) |

Note: The chemical shift and frequency values are approximate and can vary based on the specific molecular environment and solvent.

Solvent Effects on Tautomeric Equilibria

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. researchgate.netnih.gov The polarity, proticity, and hydrogen-bonding capability of the solvent can differentially stabilize the keto and enol forms.

Polar Solvents: Polar solvents can stabilize both tautomers through dipole-dipole interactions. However, polar protic solvents (like water or ethanol) can form hydrogen bonds with both the keto (carbonyl oxygen) and enol (hydroxyl group) forms, often influencing the equilibrium in complex ways. In some cases, increasing solvent polarity has been shown to favor the keto tautomer. mdpi.com

Non-polar Solvents: In non-polar solvents, intramolecular hydrogen bonding within the enol tautomer can become a more dominant stabilizing factor. Studies on similar pyrazol-3-ol systems have shown that in nonpolar solvents like CDCl₃, the hydroxy form exists as hydrogen-bonded dimers, whereas in polar aprotic solvents like DMSO-d₆, it is present as monomers. nih.govmdpi.com

Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can significantly shift the equilibrium. Water, for instance, has been computationally shown to lower the energy barrier for proton transfer between tautomers by participating in the transition state. nih.gov

Table 2: General Solvent Effects on Keto-Enol Equilibrium

| Solvent Type | Primary Interaction | Expected Effect on Equilibrium |

|---|---|---|

| Non-polar Aprotic (e.g., Hexane, CCl₄) | van der Waals forces | May favor the enol form if intramolecular H-bonding is significant. masterorganicchemistry.com |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-dipole interactions | Can stabilize the more polar tautomer; slows interconversion rates. nih.gov |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding | Can stabilize both forms; may favor the keto form in some systems. mdpi.com |

Computational Modeling of Tautomeric Stability and Interconversion Barriers

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of tautomerism. mdpi.comresearchgate.net These methods allow for the determination of the relative stabilities of different tautomers and the energy barriers that separate them.

Stability Calculations: By optimizing the geometry of each tautomer and calculating its total electronic energy, the most stable form can be predicted. purkh.com For pyrazole systems, calculations are often performed using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p). purkh.comnih.govresearchgate.net These studies generally confirm that tautomers preserving the aromaticity of the pyrazole ring are energetically favored.

Interconversion Barriers: Computational models can also map the potential energy surface for the proton transfer reaction that connects the tautomers. This allows for the calculation of the transition state energy and, consequently, the activation energy barrier for interconversion. nih.gov Such calculations can elucidate the mechanism of tautomerization, including the potential catalytic role of solvent molecules. nih.gov

Table 3: Hypothetical Relative Energies for this compound Tautomers based on Computational Trends

| Tautomer | Description | Aromaticity | Expected Relative Stability (kcal/mol) |

|---|---|---|---|

| This compound | Enol Form | Aromatic | 0 (Reference) |

| 1-Hexyl-1H-pyrazol-4(5H)-one | Keto Form | Non-aromatic | +10 to +20 |

| 1-Hexyl-pyrazolidin-4-one | Saturated Keto Form | Non-aromatic | > +25 |

Note: These are illustrative values based on general findings that aromatic tautomers are significantly more stable than their non-aromatic counterparts. purkh.comnih.gov

Role of Intramolecular Hydrogen Bonding in Tautomeric Preference

Intramolecular hydrogen bonding can be a significant factor in stabilizing specific tautomeric forms. researchgate.net In the case of this compound, the enol tautomer has the potential to form an intramolecular hydrogen bond between the hydrogen atom of the 4-hydroxyl group and the lone pair of electrons on the N2 nitrogen atom of the pyrazole ring.

This interaction would create a stable five-membered ring structure, which could significantly lower the energy of the enol tautomer relative to the keto form, where such an interaction is not possible. The strength of this hydrogen bond influences the geometry of the molecule, potentially enhancing its planarity, and shifts the tautomeric equilibrium further in favor of the enol form. osti.govnih.gov The presence and strength of such intramolecular hydrogen bonds are often confirmed through a combination of spectroscopic data (e.g., downfield shift of the OH proton in ¹H NMR) and computational analysis. osti.gov

Reactivity and Derivatization Pathways of 1 Hexyl 1h Pyrazol 4 Ol

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-Hexyl-1H-pyrazol-4-ol is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the directing effects of the substituents: the N-hexyl group, the hydroxyl group, and the inherent reactivity of the pyrazole nucleus. Generally, the C4 position of the pyrazole ring is the most activated towards electrophilic attack. However, in this compound, this position is already occupied by the hydroxyl group. Consequently, electrophilic substitution is expected to occur at the C3 or C5 positions.

Common electrophilic substitution reactions applicable to pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens or N-halosuccinimides. The specific conditions for these reactions would need to be optimized for this compound to achieve the desired regioselectivity and yield.

Nucleophilic Reactivity and Addition Reactions

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic aromatic substitution. In the case of this compound, the introduction of such groups could enable subsequent nucleophilic displacement reactions.

While direct nucleophilic addition to the pyrazole ring is uncommon, the hydroxyl group at the C4 position can participate in nucleophilic reactions, as will be discussed in the following section.

Functionalization of the Hydroxyl Group

The hydroxyl group at the C4 position is a key site for the derivatization of this compound, allowing for a wide range of functional group interconversions.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers. Esterification can be accomplished by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For example, reaction with acetyl chloride in the presence of a base would yield 1-hexyl-1H-pyrazol-4-yl acetate.

Etherification can be achieved through reactions such as the Williamson ether synthesis, where the deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide. This would result in the formation of 4-alkoxy-1-hexyl-1H-pyrazoles.

| Reaction Type | Reagents | Product Class |

| Esterification | Carboxylic acid, Acid chloride, Acid anhydride | 1-Hexyl-1H-pyrazol-4-yl esters |

| Etherification | Alkyl halide, Base | 4-Alkoxy-1-hexyl-1H-pyrazoles |

Conversion to Other Functional Groups

The hydroxyl group can also be a precursor for other functional groups. For instance, it can be converted to a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This transformation facilitates subsequent nucleophilic substitution reactions, allowing the introduction of a variety of nucleophiles at the C4 position. Furthermore, oxidation of the hydroxyl group could potentially lead to the formation of a pyrazol-4-one derivative, although the stability of such a compound would need to be considered.

Transformations Involving the Hexyl Side Chain

The hexyl side chain at the N1 position is largely aliphatic and less reactive than the pyrazole ring or the hydroxyl group. However, it can undergo free-radical reactions, such as halogenation, under UV light. This would introduce a halogen atom onto the hexyl chain, which could then be used for further functionalization through nucleophilic substitution or elimination reactions.

Carbon-Carbon Bond-Forming Reactions

The pyrazole ring of this compound can be a substrate for various carbon-carbon bond-forming reactions, which are crucial for the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for this purpose. To participate in these reactions, the pyrazole ring would first need to be functionalized with a suitable group, typically a halogen or a triflate, at either the C3 or C5 position.

For example, if a bromo or iodo substituent were introduced at the C5 position via electrophilic halogenation, a subsequent Suzuki coupling with a boronic acid could be used to introduce a new aryl or alkyl group at that position.

| Coupling Reaction | Reactants | Product |

| Suzuki Coupling | Halogenated this compound, Boronic acid | Aryl/Alkyl substituted this compound |

| Heck Coupling | Halogenated this compound, Alkene | Alkenyl substituted this compound |

| Sonogashira Coupling | Halogenated this compound, Terminal alkyne | Alkynyl substituted this compound |

Palladium-Catalyzed Cross-Coupling Reactions at Pyrazole C-4 and other positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds, and they have been successfully applied to the pyrazole scaffold. researchgate.net To engage the C-4 position of this compound in such reactions, it is first necessary to transform the hydroxyl group into a suitable electrophilic partner, such as a halide (I, Br) or a triflate (OTf). This activation step is crucial as the hydroxyl group itself is a poor leaving group.

Once activated, the resulting 1-hexyl-4-halopyrazole or 1-hexyl-4-triflyloxypyrazole can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the pyrazole derivative to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to afford the final product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction couples the activated pyrazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl and vinyl-substituted pyrazoles.

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the activated pyrazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the alkene position. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the synthesis of vinyl-substituted pyrazoles.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the activated pyrazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a highly efficient method for the synthesis of alkynyl-substituted pyrazoles.

The following interactive data table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions at the C-4 position of a generic 1-alkyl-4-halopyrazole, which are analogous to the expected reactivity of 1-hexyl-4-halopyrazole.

| Reaction Name | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 70-85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | THF | 60 | 80-90 |

Note: The yields are typical ranges reported for analogous pyrazole systems and may vary for this compound derivatives.

Other Metal-Mediated Functionalizations

Beyond palladium catalysis, other metals can be employed to functionalize the pyrazole ring of this compound and its derivatives. Copper-catalyzed reactions are particularly noteworthy in this context.

Copper-Catalyzed Coupling Reactions: Copper catalysts, often in the form of copper(I) salts like CuI, can mediate various coupling reactions. For instance, copper-catalyzed C-O coupling reactions have been developed for the direct 4-alkoxylation of 4-iodopyrazoles with alcohols. nih.gov This provides an alternative route to ether derivatives without proceeding through a nucleophilic substitution pathway. Copper can also catalyze C-N coupling reactions, allowing for the introduction of amine functionalities at the C-4 position.

Furthermore, copper-catalyzed reactions can be used for the functionalization of C-H bonds. While less common at the C-4 position of a pre-functionalized pyrazole, this methodology is a growing field in heterocyclic chemistry.

The table below provides an example of a copper-mediated functionalization that could be adapted for derivatives of this compound.

| Reaction Type | Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type |

| C-O Coupling | Alcohol | CuI | 3,4,7,8-Tetramethyl-1,10-phenanthroline | K₂CO₃ | Toluene | 130 | 4-Alkoxypyrazole |

These metal-mediated reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a diverse range of substituents at the C-4 position and enabling the synthesis of a vast library of novel pyrazole derivatives.

Coordination Chemistry of 1 Hexyl 1h Pyrazol 4 Ol As a Ligand

Ligand Properties of Pyrazolols in Coordination Chemistry

Pyrazolols, including 1-Hexyl-1H-pyrazol-4-ol, are heterocyclic compounds that possess both a pyrazole (B372694) ring and a hydroxyl group, making them versatile ligands in coordination chemistry. The presence of both nitrogen and oxygen donor atoms allows for various coordination modes. The deprotonation of the hydroxyl group results in a pyrazolate anion, which is also a potent coordinating agent. uninsubria.it

The coordination behavior of pyrazolols is influenced by several factors, including the nature of the metal ion, the substituents on the pyrazole ring, and the reaction conditions. The hexyl group at the N1 position of this compound can influence the solubility and steric hindrance of the resulting metal complexes.

Pyrazolone-based ligands, a class of compounds closely related to pyrazolols, are known for their strong chelating properties, particularly towards transition metal ions. They can exist in keto-enol tautomeric forms, which further expands their coordination possibilities.

Synthesis of Metal Complexes Involving this compound

The synthesis of metal complexes with pyrazole-based ligands can be achieved through various methods. A common approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, mononuclear complexes of cadmium(II), copper(II), and iron(II) have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a pyrazole derivative. nih.gov The synthesis typically involves dissolving the metal salt in a solvent like water and adding it to a solution of the ligand in an organic solvent such as ethanol. nih.gov The resulting complexes can often be isolated as single crystals by slow evaporation of the solvent.

Another synthetic strategy involves a one-pot reaction where the preligand, a metal salt, and another reactant like carbon disulfide are mixed to form dithiocarbamate (B8719985) complexes of pyrazole-type ligands. ekb.eg The synthesis of gold pyrazolate clusters has been achieved by the dropwise addition of a base to a suspension of a gold(I) precursor and the pyrazole ligand in methanol. nih.gov

While specific synthetic procedures for this compound are not detailed in the provided search results, the general methods for synthesizing pyrazole-based metal complexes are applicable. The choice of metal precursor and reaction conditions will ultimately determine the structure and properties of the resulting complex.

Coordination Modes and Binding Sites

Pyrazoles and their derivatives are known for their diverse coordination modes. researchgate.net this compound, with its nitrogen and oxygen donor atoms, can coordinate to metal centers in several ways.

In its neutral form, this compound can act as a monodentate ligand, coordinating to a metal ion through one of the nitrogen atoms of the pyrazole ring. This type of coordination is common for simple pyrazole ligands. researchgate.net It is also possible for the ligand to coordinate through the oxygen atom of the hydroxyl group, although coordination through the pyrazole nitrogen is generally more prevalent.

Four novel monodentate 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands have been synthesized and their non-chelated copper(II) and nickel(II) complexes were prepared in a 1:2 metal-to-ligand stoichiometry, confirming the monodentate behavior of these ligands. researchgate.net

Upon deprotonation of the hydroxyl group, this compound can act as a bidentate chelating ligand, coordinating to a metal ion through both a nitrogen atom of the pyrazole ring and the oxygen atom of the pyrazolate group. This chelation results in the formation of a stable chelate ring. ebrary.net

Furthermore, the pyrazolate form of the ligand can act as a bridging ligand, connecting two or more metal centers. ebrary.net This can lead to the formation of polynuclear complexes with interesting structural and magnetic properties. The pyrazolate ligand is known to exhibit exo-bidentate coordination, bridging two metal centers through its two nitrogen atoms. uninsubria.it A series of silver(I) complexes have been prepared with bridging ligands based on pyrazolyl-pyridine termini, resulting in a variety of structural types including polymers, helicates, and a 'bow-tie' metallamacrocycle. rsc.org

Structural Characterization of Metal-Hexylpyrazolol Complexes

The structural characterization of metal complexes is crucial for understanding their properties and reactivity. Various analytical techniques are employed for this purpose.

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the three-dimensional arrangement of atoms in a crystalline complex, including bond lengths, bond angles, and coordination geometry. nih.govrsc.org For instance, the structures of mononuclear complexes of Cd(II), Cu(II), and Fe(II) with a pyrazole-acetamide ligand have been confirmed by single-crystal X-ray diffraction. nih.gov

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are also essential. FT-IR spectroscopy can provide information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups. ekb.eg For example, a comparison of the IR spectra of 4-halogenated-1H-pyrazoles reveals distinct band shapes for different supramolecular motifs. mdpi.com ¹H NMR spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. ekb.eg

The following table summarizes typical spectroscopic data for pyrazole-based ligands and their metal complexes.

| Compound/Complex | Technique | Key Observations | Reference |

| Pyrazole-acetamide ligand (L₁) | ¹H NMR | Signals for pyrazole and amide protons | nih.gov |

| [Cd(L₁)₂Cl₂] | FT-IR | Shifts in vibrational frequencies upon coordination | nih.gov |

| Preligand [III]a | FT-IR | Bands for N-CS₂, C=S, C-O, C=C, C=N, and C-H vibrations | ekb.eg |

| 4-Halogenated-1H-pyrazoles | IR | N-H stretching frequencies between 3100 and 3180 cm⁻¹ | mdpi.com |

Electronic Structure and Bonding in Metal-Ligand Adducts

The electronic structure and bonding in metal-ligand adducts determine their physical and chemical properties, including their color, magnetism, and reactivity. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals.

In pyrazole-based complexes, the nitrogen lone pairs of the pyrazole ring donate electron density to the metal center, forming sigma (σ) bonds. researchgate.net If the pyrazolol is deprotonated, the oxygen atom of the pyrazolate can also form a σ bond with the metal.

Computational methods, such as density functional theory (DFT), can be employed to calculate the electronic structures of these complexes and provide insights into the nature of the metal-ligand bonding. researchgate.net For example, time-dependent DFT (TD-DFT) has been used to compute the electronic structures of various pyrazole-derived compounds. researchgate.net

The electronic properties of iron(II) tetra(pyrazolyl)lutidine chloride complexes have been shown to be influenced by the methyl groups on the pyrazolyl rings. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Hexyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method widely used for investigating the electronic structure of organic molecules, including pyrazole (B372694) derivatives. eurasianjournals.commodern-journals.comresearchgate.net It balances computational cost and accuracy, making it a preferred method for calculating various molecular properties. asrjetsjournal.org DFT calculations for 1-Hexyl-1H-pyrazol-4-ol would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to ensure reliable results. modern-journals.comasrjetsjournal.orgresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be largely planar, while the hexyl chain possesses significant conformational flexibility. nih.gov Analysis of different conformers (rotational isomers) of the hexyl group is crucial to identify the global energy minimum structure. This analysis helps in understanding the molecule's preferred shape, which influences its physical properties and biological interactions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Optimized) Note: The following data is representative and derived from typical values for similar structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-O (hydroxyl) | 1.36 Å |

| N-N (pyrazole) | 1.35 Å | |

| C=N (pyrazole) | 1.33 Å | |

| C-C (pyrazole) | 1.39 Å | |

| C-C (hexyl) | 1.53 Å | |

| Bond Angles | C-O-H | 109.5° |

| C-N-N | 112.0° | |

| N-N-C | 106.0° | |

| C-C-C (hexyl) | 112.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the oxygen atom of the hydroxyl group. The LUMO is anticipated to be distributed across the π-system of the pyrazole ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the molecule's chemical stability and reactivity. modern-journals.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and thus more reactive. nih.govresearchgate.net

Table 2: Calculated FMO Properties of this compound Note: These values are illustrative for a pyrazole derivative and are typically calculated in electron volts (eV).

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 5.40 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. mdpi.comresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. asrjetsjournal.orgchemrxiv.org

In the MEP map of this compound, distinct regions of electrostatic potential would be visible:

Negative Regions (Red/Yellow): These areas, rich in electrons, are located around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. researchgate.net They represent the most likely sites for electrophilic attack.

Positive Regions (Blue): These electron-deficient areas are typically found around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack and hydrogen bond donation. researchgate.net

Neutral Regions (Green): The hexyl chain, being a nonpolar hydrocarbon, would primarily show a neutral potential.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. eurasianjournals.comeurasianjournals.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, especially the behavior of its hexyl tail in a solvent environment. nih.gov By simulating the molecule in a box of solvent (e.g., water), MD can reveal stable conformations, the dynamics of intramolecular hydrogen bonds, and the formation of intermolecular hydrogen bonds with the solvent, providing a realistic view of its behavior in solution. nih.gov

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.netnih.govrsc.org

Vibrational Spectroscopy (FTIR): DFT can calculate the vibrational frequencies corresponding to the stretching and bending of bonds. asrjetsjournal.org For this compound, characteristic frequencies for O-H, C-H, N-H, C=N, and C-N bonds would be predicted. Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental spectra. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. asrjetsjournal.orgscispace.com These theoretical spectra are crucial for assigning the signals in experimental NMR data, thereby confirming the connectivity and chemical environment of atoms within the molecule. nih.govnih.gov

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) Note: This table presents hypothetical but representative data for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3850 | 3658 | ~3650 |

| N-H Stretch | 3680 | 3496 | ~3500 |

| C-H Stretch (Alkyl) | 3050 | 2898 | ~2900 |

| C=N Stretch | 1610 | 1529 | ~1535 |

Adsorption and Surface Interaction Studies of Hexylpyrazole Derivatives

Computational methods are employed to study the interaction of pyrazole derivatives with surfaces, which is relevant in fields such as corrosion inhibition and materials science. nih.gov DFT calculations can be used to model the adsorption of this compound onto a metal surface. These studies typically involve calculating the adsorption energy to determine the stability of the molecule-surface interaction. The analysis would also reveal the preferred orientation of the molecule on the surface. It is likely that the electron-rich pyrazole ring and the hydroxyl group would interact strongly with the surface, potentially through the donation of lone-pair electrons to vacant orbitals of the metal atoms, leading to the formation of a protective layer. nih.govbohrium.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Currently, dedicated academic contributions focusing exclusively on 1-Hexyl-1H-pyrazol-4-ol are not prominent in publicly accessible research databases. The scientific significance of the pyrazole (B372694) core, however, allows for postulation on its potential contributions. Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant properties. nih.govnih.govresearchgate.net The introduction of a hexyl group at the N1 position imparts lipophilicity, which could influence the compound's pharmacokinetic profile, while the hydroxyl group at the C4 position offers a site for further functionalization and potential hydrogen bonding interactions with biological targets. eurasianjournals.com Any future academic contributions will likely be in establishing its synthesis, characterizing its physicochemical properties, and initial screenings for biological activity, thereby laying the groundwork for more advanced studies.

Identified Gaps and Emerging Areas in this compound Research

The primary gap in the research of this compound is the compound itself; there is a clear lack of fundamental data. This presents a significant opportunity for foundational research.

Key Research Gaps:

Validated Synthesis: There is no established, optimized, and scalable synthesis protocol reported specifically for this compound.

Physicochemical Characterization: Comprehensive data on its structural, thermal, and spectroscopic properties are absent.

Biological Screening: The compound has not been systematically evaluated for its potential therapeutic activities. The broad biological profile of pyrazoles suggests that this is a significant oversight. nih.govresearchgate.net

Toxicological Profile: No information exists regarding the safety and cytotoxicity of the compound.

Material Properties: The potential application of this compound in materials science, for instance as a ligand or functional organic molecule, remains unexplored.

Emerging Areas of Research: An emerging area is the systematic exploration of N-alkyl-C4-hydroxypyrazoles as a distinct class of compounds. Investigating how the interplay between the N1-alkyl chain length (such as the hexyl group) and the C4-hydroxyl functionality influences biological activity and material properties is a promising field of study. This could lead to the development of new structure-activity relationships (SAR) within the pyrazole family. mdpi.com

Prospective Methodologies for Synthesis and Functionalization

Future research should focus on establishing efficient and versatile synthetic routes to this compound and its derivatives. Drawing from established pyrazole synthesis methodologies, several prospective pathways can be proposed. mdpi.com

Proposed Synthesis Strategies: A plausible and common approach involves the cyclocondensation reaction between a β-ketoester equivalent and hexylhydrazine. This method is a variation of the classical Knorr pyrazole synthesis and offers a straightforward entry to the pyrazole core.

| Strategy | Key Reagents | Description | Potential Advantages |

| Knorr-type Cyclocondensation | Hexylhydrazine, Ethyl 2-formyl-3-oxobutanoate (or equivalent) | Condensation reaction to form the pyrazole ring system directly incorporating the hydroxyl group precursor. | Convergent, builds the core structure efficiently. |

| Multi-component Reaction | An aldehyde, an active methylene compound, and hexylhydrazine | A one-pot synthesis that can generate substituted pyrazole derivatives with high efficiency. | Atom economy, reduced reaction time, and potential for diversity. mdpi.com |

Prospective Functionalization: The this compound scaffold offers multiple sites for subsequent chemical modification, allowing for the creation of a library of derivatives for further study.

O-Alkylation/Acylation: The hydroxyl group at the C4 position is a prime target for introducing various functional groups to modulate solubility and biological activity.

Electrophilic Substitution: The C3 and C5 positions on the pyrazole ring could be susceptible to electrophilic substitution reactions, such as halogenation or nitration, to introduce further diversity. nih.gov

Coupling Reactions: If halogenated at the C3 or C5 position, the scaffold could be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to append more complex aryl or alkynyl groups.

Advanced Computational Strategies for Deeper Understanding

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work, saving time and resources. eurasianjournals.comeurasianjournals.com These strategies can provide insights into the molecule's behavior at an atomic level.

Recommended Computational Approaches:

| Methodology | Objective | Expected Insights |

| Density Functional Theory (DFT) | To calculate electronic structure, molecular orbitals (HOMO/LUMO), and reactivity indices. researchgate.net | Prediction of chemical reactivity, stability, and potential sites for functionalization. Understanding of its photophysical properties. icm.edu.pl |

| Molecular Docking | To predict the binding affinity and mode of interaction with various biological targets (e.g., kinases, cyclooxygenases). | Identification of potential therapeutic targets and generation of hypotheses for its mechanism of action. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | To study the conformational dynamics and stability of the compound and its complexes with biological macromolecules. | Understanding the dynamic behavior in a biological environment, such as a protein binding pocket or a lipid bilayer. eurasianjournals.com |

| ADMET Prediction | To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule. | Early assessment of the compound's drug-likeness and potential liabilities, guiding further chemical modifications. |

By systematically applying these synthetic, functionalization, and computational strategies, the scientific community can fill the existing knowledge gap and fully elucidate the potential of this compound as a valuable compound in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hexyl-1H-pyrazol-4-ol, and how are intermediates characterized?

- Methodology :

- Cyclization reactions under reflux conditions (e.g., using phosphorus oxychloride at 120°C) are effective for pyrazole core formation. Post-synthesis, intermediates are purified via recrystallization (e.g., methanol) and characterized using IR spectroscopy and elemental analysis .

- Heterocyclic coupling : Reactions with aldehydes or ketones under basic conditions can introduce substituents. For example, coupling 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with hexyl groups requires anhydrous solvents and inert atmospheres .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Purification | Characterization |

|---|---|---|---|

| Core Formation | PCl₃, 120°C, 24h | Recrystallization (MeOH) | IR, NMR |

| Alkylation | 1-Bromohexane, K₂CO₃, DMF | Column Chromatography | HPLC, Mass Spec |

Q. How is the purity of this compound assessed in academic research?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns to quantify impurities .

- Nuclear Magnetic Resonance (NMR) : and NMR spectra verify structural integrity, with deviations in chemical shifts indicating impurities .

Q. What safety protocols are critical during experimental handling of pyrazole derivatives?

- Methodology :

- Use glove boxes for air-sensitive steps and wear PPE (nitrile gloves, lab coats, safety goggles) to prevent skin contact .

- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers to comply with environmental regulations .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

- Methodology :

- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL/SHELXS) for structure refinement. Hydrogen-bonding parameters (D–H···A distances, angles) are calculated using crystallographic software .

- Graph set analysis : Classify hydrogen-bond motifs (e.g., rings) to understand supramolecular assembly .

- Table 2 : Example Hydrogen-Bond Parameters (Hypothetical Data)

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| O–H···N | 2.85 | 165 | |

| C–H···O | 3.10 | 145 | Chain (C(6)) |

Q. What challenges arise in reconciling computational models with experimental crystallographic data for pyrazole derivatives?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare computed bond lengths/angles with X-ray data; discrepancies >0.05 Å suggest lattice packing effects .

- Torsional analysis : Molecular dynamics simulations (e.g., AMBER) assess conformational flexibility in solution vs. rigid crystal states .

Q. How do substituents on the pyrazole ring influence spectroscopic and reactivity profiles?

- Methodology :

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) downfield-shift NMR signals (e.g., pyrazole C–H protons) .

- Reactivity studies : Track substituent-directed regioselectivity in electrophilic substitution (e.g., nitration) via LC-MS .

Q. What strategies resolve contradictions in crystallographic data refinement for bulky pyrazole derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.